molecular formula C10H10N2O B1430697 1-ethyl-1H-indazole-3-carbaldehyde CAS No. 1554135-70-4

1-ethyl-1H-indazole-3-carbaldehyde

Cat. No. B1430697
CAS RN: 1554135-70-4
M. Wt: 174.2 g/mol
InChI Key: BBXKKUZTAGQDHL-UHFFFAOYSA-N
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Description

1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules and play a significant role in cell biology .


Synthesis Analysis

The synthesis of indole derivatives has attracted increasing attention in recent years . Multicomponent reactions (MCRs) offer access to complex molecules . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .


Molecular Structure Analysis

C-3-substituted indoles such as 1H-indole-3-carbaldehyde and its derivatives are significant because they are not only considered as a key in the synthesis of the pharmaceutically active compound and indole alkaloids but they also have a vital role as precursors for the synthesis of various heterocyclic derivatives .


Chemical Reactions Analysis

1H-Indole-3-carbaldehyde and its derivatives can undergo C–C and C–N coupling reactions and reductions easily . Their inherent functional groups (CO) are significant in these reactions .

Scientific Research Applications

1-Ethyl-1H-indazole-3-carbaldehyde: Scientific Research Applications: 1-Ethyl-1H-indazole-3-carbaldehyde is a derivative of indazole, which is a heterocyclic aromatic organic compound. Indazoles are known for their wide range of applications in scientific research due to their biological activity. Below are some potential applications of 1-ethyl-1H-indazole-3-carbaldehyde, inferred from the general properties and uses of indazole derivatives:

Pharmaceutical Research

Indazole derivatives are commonly used in pharmaceutical research due to their therapeutic potential. They have been studied for their role as inhibitors in various biological pathways, which can lead to the development of new drugs for diseases such as cancer, microbial infections, and other disorders .

Chemical Synthesis

Indazoles serve as key intermediates in the synthesis of more complex chemical structures. The presence of the aldehyde group in 1-ethyl-1H-indazole-3-carbaldehyde could make it a valuable precursor in multicomponent reactions, leading to the assembly of pharmaceutically interesting scaffolds .

Safety And Hazards

While specific safety and hazard information for 1-ethyl-1H-indazole-3-carbaldehyde was not found, it’s generally recommended to avoid direct contact with the substance, ensure sufficient ventilation of the area, and avoid the formation or spread of dust in the air .

Future Directions

The application of indole derivatives for the treatment of various disorders in the human body has attracted increasing attention in recent years . The investigation of novel methods of synthesis has attracted the attention of the chemical community .

properties

IUPAC Name

1-ethylindazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-2-12-10-6-4-3-5-8(10)9(7-13)11-12/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBXKKUZTAGQDHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-1H-indazole-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.